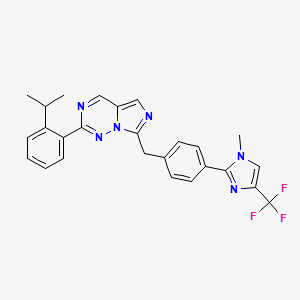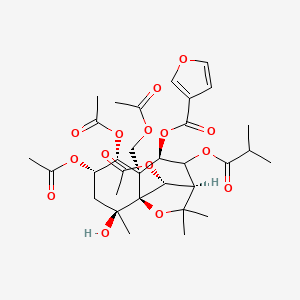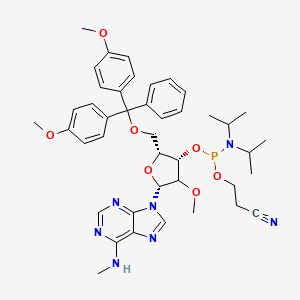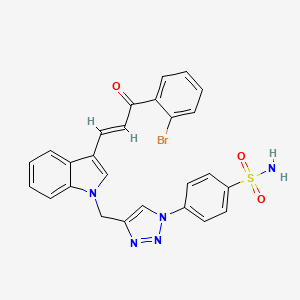![molecular formula C12H16N2O7 B12395613 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is a complex organic compound that belongs to the class of ribonucleosides. Ribonucleosides are essential components of RNA, which play a crucial role in the encoding, transmission, and expression of genetic information in living organisms . This compound is characterized by its unique structure, which includes a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one typically involves the glycosylation of a suitable pyrimidine derivative with a ribofuranose donor. One common method is the silyl method, which uses 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the carbohydrate component . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to yield the desired ribonucleoside.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated glycosylation may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidin-2-one moiety can be reduced to form a dihydropyrimidine derivative.
Substitution: The ribofuranosyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of azido and thiol-substituted derivatives.
Applications De Recherche Scientifique
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ribonucleoside derivatives.
Biology: Plays a role in the study of RNA structure and function.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in RNA synthesis and processing .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: A nucleoside analog that inhibits transcription elongation by RNA Polymerase II.
3-(β-D-Ribofuranosyl)-5-hydroxy-6-methyluracil: A ribonucleoside with similar structural features.
Uniqueness
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is unique due to its specific combination of a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O7 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-1,7a-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H16N2O7/c15-3-6-1-5-2-14(12(19)13-10(5)20-6)11-9(18)8(17)7(4-16)21-11/h1-2,7-11,15-18H,3-4H2,(H,13,19)/t7-,8?,9+,10?,11-/m1/s1 |
Clé InChI |
HYQABDKXVCTRHX-NYBUSTLHSA-N |
SMILES isomérique |
C1=C(OC2C1=CN(C(=O)N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)CO |
SMILES canonique |
C1=C(OC2C1=CN(C(=O)N2)C3C(C(C(O3)CO)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)

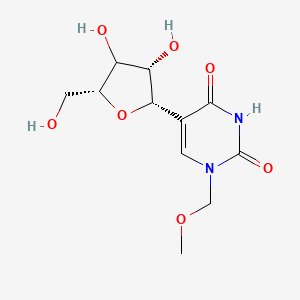
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
